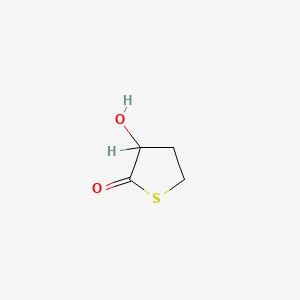

3-Hydroxydihydro-2(3H)-thiophenone

Description

Structure

3D Structure

Properties

CAS No. |

52703-94-3 |

|---|---|

Molecular Formula |

C4H6O2S |

Molecular Weight |

118.16 g/mol |

IUPAC Name |

3-hydroxythiolan-2-one |

InChI |

InChI=1S/C4H6O2S/c5-3-1-2-7-4(3)6/h3,5H,1-2H2 |

InChI Key |

RBHHEBSCFAMFMY-UHFFFAOYSA-N |

SMILES |

C1CSC(=O)C1O |

Canonical SMILES |

C1CSC(=O)C1O |

Synonyms |

3-hydroxydihydro-2(3H)-thiophenone |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxydihydro 2 3h Thiophenone and Analogues

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-hydroxydihydro-2(3H)-thiophenone reveals two primary disconnection points. The most logical approach involves disconnecting the carbon-oxygen bond of the hydroxyl group and the carbon-sulfur bond within the thiolactone ring. This leads to two key synthetic challenges: the formation of the dihydro-2(3H)-thiophenone (also known as γ-thiobutyrolactone) ring and the subsequent regioselective hydroxylation at the α-carbonyl position (C3).

The primary precursor envisioned from this analysis is dihydro-2(3H)-thiophenone. This intermediate can theoretically be synthesized from a linear precursor, such as a 4-mercaptobutanoic acid derivative, through an intramolecular cyclization. The introduction of the hydroxyl group at the C3 position represents a separate synthetic step, typically achieved through the oxidation of an enolate intermediate.

Direct Synthesis Routes to this compound

Direct synthesis of the target molecule hinges on effective strategies for both forming the thiolactone ring and introducing the α-hydroxyl group.

Thiolactones, the sulfur analogues of lactones, are cyclic thioesters. wikipedia.org Their synthesis can be approached through several methods, primarily involving the cyclization of linear precursors or ring expansion reactions.

One common method is the intramolecular condensation of a thiol-containing carboxylic acid. wikipedia.org This process, however, can be challenging for larger rings, often requiring high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. rsc.org

Ring expansion represents a powerful alternative for synthesizing medium-sized and macrocyclic thiolactones. rsc.orgresearchgate.net For instance, a side-chain insertion method for the ring expansion of lactams into macrocyclic thiolactones has been developed. rsc.org Although found to be less thermodynamically favorable than the analogous lactone-forming ring expansions, this method provides a viable route to complex thiolactones. rsc.orgresearchgate.net Another approach involves the photochemical acyl thiol-ene reaction, where peptide derivatives with a thioacid and an alkene group can be cyclized to form thiolactones. chemistryviews.org This radical-mediated process is rapid and can be useful for creating libraries of cyclic compounds. chemistryviews.org

The table below summarizes key strategies for thiolactone ring formation.

Table 1: Thiolactone Ring Formation Strategies| Method | Description | Key Features |

|---|---|---|

| End-to-End Cyclization | Intramolecular condensation of a linear thiol-tethered carboxylic acid derivative. rsc.org | Often low yielding; may require high dilution and slow addition of reagents. rsc.org |

| Ring Expansion (Side Chain Insertion) | A side chain is inserted into a lactam ring, which then rearranges to form a larger thiolactone. rsc.orgresearchgate.net | Less thermodynamically favorable but effective for macrocycles; can be incorporated into Successive Ring Expansion (SuRE) sequences. rsc.orgresearchgate.net |

| Photochemical Acyl Thiol-Ene Reaction | Rapid cyclization of molecules containing both a thioacid and an alkene group, initiated by UV light. chemistryviews.org | Radical-mediated; fast reaction time (e.g., 15 minutes); suitable for generating cyclic peptide libraries. chemistryviews.org |

| Ugi Three-Component Reaction (Ugi-3CR) | A multicomponent reaction that can be used to synthesize dihydro-3H-thiophen-2-ones. researchgate.net | Efficiently creates molecular complexity in a single step. researchgate.net |

The introduction of a hydroxyl group at the carbon adjacent to a carbonyl group (the α-position) is a fundamental transformation in organic synthesis. organicreactions.org The α-hydroxy carbonyl motif is present in many biologically active molecules. organicreactions.org

A prevalent method for α-hydroxylation involves the oxidation of metal enolates. organicreactions.org The carbonyl compound is first deprotonated with a strong base to form an enolate, which then reacts with an electrophilic oxygen source. While early methods used molecular oxygen, the resulting hydroperoxy intermediates were often unstable. organicreactions.org Modern methods employ various oxidizing agents that offer better control and yield.

Silyl enol ethers can also serve as precursors for α-hydroxy carbonyl compounds. organicreactions.org The oxidation of α-alkynyl carbonyl compounds using o-iodoxybenzoic acid (IBX) can produce tertiary alcohols without dehydrogenation byproducts under mildly acidic conditions. organic-chemistry.org Another strategy involves the use of chiral N-tert-butanesulfinyl imidates and amidines, which allows for diastereoselective α-hydroxylation using molecular oxygen. organic-chemistry.org

The table below outlines selected methods for α-hydroxylation of carbonyl compounds.

Table 2: Selected α-Hydroxylation Methods for Carbonyl Compounds| Reagent/System | Substrate | Description |

|---|---|---|

| Metal Enolates + Electrophilic Oxygen Source | Ketones, Esters | A base is used to form a metal enolate, which is then oxidized. organicreactions.org |

| o-Iodoxybenzoic acid (IBX) | α-Alkynyl carbonyls | Provides tertiary alcohols under mild, acidic conditions. organic-chemistry.org |

| Oxone, trifluoroacetic anhydride (B1165640), iodobenzene (B50100) (cat.) | Alkyl aryl ketones | An effective and economical method for α-hydroxylation. organic-chemistry.org |

| Chiral N-tert-butanesulfinyl imidates/amidines + O₂ | Imidates, Amidines | Achieves diastereoselective hydroxylation via aza-enolate intermediates. organic-chemistry.org |

Synthesis of Related Dihydrothiophenes and Furanones

The synthetic principles applied to this compound are also relevant to the synthesis of related heterocyclic structures like dihydrothiophenes and furanones.

A highly regioselective method for synthesizing a wide variety of dihydrothiophenes involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes. acs.orgorganic-chemistry.orgnih.gov This reaction offers a broad substrate scope and is compatible with numerous functional groups. acs.orgnih.gov

In this process, a rhodium catalyst, such as a combination of [Rh(COD)Cl]₂ and 1,4-bis(diphenylphosphino)butane (B1266417) (DPPF), facilitates the reaction between a 1,2,3-thiadiazole (B1210528) and an alkene. acs.orgelectronicsandbooks.com The reaction proceeds with high regioselectivity, introducing substituents at the 4-position of the dihydrothiophene ring. electronicsandbooks.com The reaction conditions can be optimized; for example, using chlorobenzene (B131634) as a solvent at 60°C can lead to quantitative yields. electronicsandbooks.com This method has been successfully applied to aliphatic, aromatic, and heteroaromatic alkenes. acs.orgorganic-chemistry.org Furthermore, a subsequent oxidation step using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) allows for the one-pot synthesis of fully aromatic thiophenes. organic-chemistry.orgnih.gov

Ytterbium(III) triflate (Yb(OTf)₃) is a versatile Lewis acid catalyst used in various organic transformations, including cycloaddition reactions for synthesizing heterocyclic compounds. nih.govsigmaaldrich.com While not directly applied to furanones in the provided context, its use in [3+2] cycloadditions demonstrates a relevant strategy for five-membered ring synthesis.

For example, Yb(OTf)₃ catalyzes the highly regioselective cycloaddition of substituted isothiocyanates and epichlorohydrin (B41342) to produce N-(5-(chloromethyl)-1,3-oxathiolan-2-ylidene)anilines. researchgate.net This reaction showcases the ability of lanthanide triflates to promote cycloadditions involving epoxides. researchgate.net Ytterbium(III) triflate has also been employed as a catalyst for the synthesis of substituted pyrroles from oximes, highlighting its utility in constructing various heterocyclic systems. nih.gov These examples suggest the potential for Yb(OTf)₃-catalyzed cycloadditions as a viable, albeit less direct, approach for constructing furanone or thiolactone-related scaffolds.

Pyrolysis-Based Methodologies for Dihydrothiophenes

Pyrolysis, a method involving the thermal decomposition of materials at elevated temperatures in an inert atmosphere, serves as a significant strategy in the synthesis of certain dihydrothiophene derivatives. A notable example is the pyrolysis of dihydrothiophene 1,1-dioxides, commonly known as sulfolenes.

The thermal decomposition of 2,5-dihydrothiophene (B159602) 1,1-dioxide (also known as 3-sulfolene) is a classic and efficient method for generating 1,3-butadiene (B125203) and sulfur dioxide. nist.gov This reaction is a reversible cheletropic elimination. The stability and ease of handling of solid 3-sulfolene (B121364) make it a convenient source of gaseous 1,3-butadiene in laboratory settings.

Similarly, the pyrolysis of 2,3-dihydrothiophene (B74016) 1,1-dioxide (2-sulfolene) also yields 1,3-butadiene and sulfur dioxide. nist.gov The study of the pyrolysis of substituted 2,5-dihydrothiophene 1,1-dioxides, such as 3-bromomethyl-2,5-dihydrothiophene 1,1-dioxide, has been used to confirm the structure of the starting material, with the resulting pyrolysate being 2-bromomethyl-1,3-butadiene. vt.edu These pyrolysis-based methods highlight a key synthetic utility of dihydrothiophene dioxides as precursors to conjugated dienes.

Table 1: Pyrolysis of Dihydrothiophene 1,1-Dioxides

| Precursor | Pyrolysis Product(s) | Reaction Type | Reference |

|---|---|---|---|

| 2,5-Dihydrothiophene 1,1-dioxide (3-Sulfolene) | 1,3-Butadiene and Sulfur Dioxide | Reversible Cheletropic Elimination | nist.gov |

| 2,3-Dihydrothiophene 1,1-dioxide (2-Sulfolene) | 1,3-Butadiene and Sulfur Dioxide | Cheletropic Elimination | nist.gov |

| 3-Bromomethyl-2,5-dihydrothiophene 1,1-dioxide | 2-Bromomethyl-1,3-butadiene | Pyrolysis | vt.edu |

Precursor Chemistry and Functional Group Interconversions

The synthesis of this compound relies on the availability of suitable precursors and the efficient interconversion of functional groups. Given the structural similarity to the well-studied 3-hydroxy-γ-butyrolactone, the precursor chemistry for the latter provides valuable insights.

Commonly used precursors for the synthesis of chiral 3-hydroxy-γ-butyrolactones include L-malic acid, various carbohydrates, and epichlorohydrin. researchgate.netgoogle.comgoogle.com For instance, (S)-3-hydroxy-γ-butyrolactone can be synthesized from L-malic acid through reduction of the corresponding acid anhydride. google.com Another approach involves the oxidation of disaccharides like lactose (B1674315) or maltose. google.com

The synthesis of the target thiolactone, this compound, from similar precursors would necessitate key functional group interconversions. A primary transformation would be the conversion of a hydroxyl group in a precursor like 3,4-dihydroxybutyric acid (derivable from carbohydrates) into a thiol group. This can be achieved through various established methods in organic synthesis. The use of γ-thiolactones as masked and activatable handles for peptide synthesis highlights the importance of controlling the reactivity of the thiol group, often requiring protection and deprotection steps. researchgate.net

Stereoselective Synthesis and Chiral Induction Strategies

The synthesis of enantiomerically pure this compound is of significant interest due to the importance of chirality in bioactive molecules. Strategies for stereoselective synthesis and chiral induction can be inferred from the synthesis of its oxygen-containing analog, (S)-3-hydroxy-γ-butyrolactone.

A prominent strategy is the use of biocatalysis. Chemoenzymatic approaches have been successfully employed, utilizing lipases for the kinetic resolution of racemic intermediates. For example, the lipase (B570770) from Candida rugosa has been shown to be effective in the hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone to yield (S)-3-hydroxy-γ-butyrolactone. nih.gov

Furthermore, engineered microorganisms have been developed to produce optically pure (S)-3-hydroxy-γ-butyrolactone directly from renewable feedstocks like D-xylose. nih.gov By constructing a synthetic pathway in Escherichia coli involving a series of enzymatic reactions, the desired enantiomer can be produced with high stereoselectivity. nih.gov These biocatalytic and chemoenzymatic strategies offer powerful tools for achieving high enantiopurity in the synthesis of chiral lactones and, by extension, thiolactones.

Table 2: Stereoselective Synthesis Approaches for (S)-3-hydroxy-γ-butyrolactone

| Method | Precursor/Substrate | Key Step/Enzyme | Outcome | Reference |

|---|---|---|---|---|

| Chemoenzymatic Synthesis | (R,S)-β-benzoyloxy-γ-butyrolactone | Lipase from Candida rugosa | Enantioselective hydrolysis to (S)-3-hydroxy-γ-butyrolactone | nih.gov |

| Biocatalysis | D-xylose | Engineered Escherichia coli with a five-step enzymatic pathway | Direct production of optically pure (S)-3-hydroxy-γ-butyrolactone | nih.gov |

| Chemical Synthesis | L-malic acid | Reduction of the derived acid anhydride | Synthesis of (S)-3-hydroxy-γ-butyrolactone | google.com |

| Chemical Synthesis | Lactose, Maltose | Oxidation and subsequent cyclization | Synthesis of (S)-3-hydroxy-γ-butyrolactone | google.com |

Green Chemistry Approaches in Thiolactone Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals, including thiolactones. researchgate.netyoutube.com These approaches focus on aspects such as the use of renewable feedstocks, safer solvents, and catalytic methods.

The biocatalytic methods described for the synthesis of (S)-3-hydroxy-γ-butyrolactone from renewable resources like carbohydrates are prime examples of green chemistry in action. nih.gov These processes often occur in aqueous media under mild conditions, reducing the need for volatile organic solvents and harsh reagents.

In the broader context of sulfur chemistry, green methodologies are being developed to minimize environmental impact. For instance, a recently developed process for the synthesis of sulfonyl fluorides from thiols uses readily available and less toxic reagents, producing only sodium and potassium salts as byproducts. eurekalert.org The application of such principles to thiolactone synthesis could involve:

Use of Renewable Precursors: Employing carbohydrates or other biomass-derived materials as starting points.

Catalytic Methods: Utilizing enzymes or other catalysts to perform reactions with high atom economy and selectivity, minimizing waste. mdpi.com

Safer Solvents: Replacing traditional hazardous organic solvents with greener alternatives like water or supercritical fluids.

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally benign.

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxydihydro 2 3h Thiophenone

Mechanistic Studies of Rearrangement Reactions

Rearrangement reactions of 3-hydroxydihydro-2(3H)-thiophenone can be initiated under both acidic and basic conditions, leading to various structural isomers. The mechanisms of these transformations are dictated by the nature of the catalyst and the inherent reactivity of the starting material.

Acid-Catalyzed Rearrangements

Under acidic conditions, the protonation of the carbonyl oxygen or the hydroxyl group is the initial step, leading to the formation of a carbocationic intermediate. The subsequent migration of a substituent or a ring-opening and closing cascade can result in a variety of rearranged products.

One plausible acid-catalyzed rearrangement involves a 1,2-hydride shift. The protonated hydroxyl group leaves as a water molecule, generating a secondary carbocation at the C3 position. A subsequent 1,2-hydride shift from C4 to C3 would lead to a more stable tertiary carbocation, which can then be trapped by an internal or external nucleophile.

Alternatively, an acid-catalyzed dehydration could lead to the formation of a more conjugated system. Protonation of the hydroxyl group followed by elimination of water can result in the formation of dihydro-2(3H)-thiophen-3-one.

A key rearrangement pathway that has been explored for analogous α-hydroxy lactones involves a ring-opening and re-cyclization mechanism. In the presence of a strong acid, the thiolactone ring can be protonated and subsequently opened by a nucleophile, such as water or an alcohol. The resulting intermediate can then undergo re-cyclization to form a different ring system. For instance, acid-catalyzed hydrolysis of γ-butyrolactone, the oxygen analog, is a well-documented process that proceeds through a protonated intermediate. nih.gov

| Catalyst | Proposed Intermediate | Potential Rearranged Product(s) |

| Strong Acid (e.g., H₂SO₄) | Secondary/Tertiary Carbocation | Dihydro-2(3H)-thiophen-3-one, Isomeric thiolactones |

| Lewis Acid (e.g., AlCl₃) | Coordinated complex | Rearranged carbon skeleton |

Base-Catalyzed Rearrangements

In the presence of a base, the hydroxyl group at the C3 position can be deprotonated to form an alkoxide. This can initiate a cascade of reactions, including ring-opening or rearrangement.

A common base-catalyzed reaction for α-hydroxy carbonyl compounds is the Lobry de Bruyn–van Ekenstein transformation, which involves the tautomerization between an α-hydroxy ketone and an α-hydroxy aldehyde via an enediol intermediate. In the case of this compound, a similar tautomerization could occur, leading to an equilibrium with its tautomeric forms.

Furthermore, under basic conditions, a retro-aldol type reaction could occur, leading to the cleavage of the C2-C3 bond and the formation of a thioaldehyde and a carboxylate.

| Base | Proposed Intermediate | Potential Rearranged Product(s) |

| Strong Base (e.g., NaH) | Alkoxide | Ring-opened products, Tautomers |

| Weaker Base (e.g., Et₃N) | Enolate | Epimers at C3 |

Comparative Reactivity with Analogous γ-Lactones (e.g., furanones)

The reactivity of this compound is often compared to its oxygen-containing counterpart, 3-hydroxydihydro-2(3H)-furanone (α-hydroxy-γ-butyrolactone), to understand the influence of the sulfur atom on the molecule's chemical behavior.

The primary difference lies in the electronic properties of sulfur versus oxygen. Sulfur is less electronegative and has available d-orbitals, which can influence the stability of intermediates and transition states.

Nucleophilic Attack at the Carbonyl Carbon:

The carbonyl group of a thiolactone is generally considered to be more electrophilic than that of a lactone due to the poorer orbital overlap between the sulfur and the carbonyl carbon compared to oxygen. This makes thiolactones more susceptible to nucleophilic attack. However, the presence of the α-hydroxy group can modulate this reactivity through intramolecular hydrogen bonding.

Ring Stability and Ring-Opening Reactions:

The C-S bond in the thiolactone ring is weaker than the C-O bond in the furanone ring. This suggests that ring-opening reactions might occur more readily in this compound. For instance, studies on the gas-phase pyrolysis of γ-thiobutyrolactone (the parent compound without the hydroxyl group) have shown that it primarily undergoes decarbonylation (loss of CO), whereas γ-butyrolactone undergoes decarboxylation (loss of CO₂). rsc.org This highlights a fundamental difference in the fragmentation pathways, which can be extrapolated to their hydroxylated derivatives.

Acid-Catalyzed Reactions:

In acid-catalyzed reactions, the protonation of the carbonyl oxygen is a key step. The resulting oxonium ion in the furanone is more stabilized by resonance compared to the corresponding thionium (B1214772) ion in the thiophenone. This could lead to different reaction rates and pathways. For example, the acid-catalyzed reaction of γ-butyrolactone with alcohols leads to the formation of the corresponding ethyl and methyl esters of γ-hydroxybutyric acid. masterorganicchemistry.com A similar reaction with this compound would likely proceed, but the equilibrium and rate might differ.

| Feature | This compound | 3-Hydroxydihydro-2(3H)-furanone |

| Electrophilicity of Carbonyl Carbon | Higher | Lower |

| Ring Strain | Potentially higher | Lower |

| Susceptibility to Ring Opening | Higher | Lower |

| Major Pyrolysis Pathway (of parent) | Decarbonylation | Decarboxylation rsc.org |

| Acid-Catalyzed Hydrolysis | Leads to 4-mercapto-3-hydroxybutanoic acid | Leads to 3,4-dihydroxybutanoic acid |

Derivatization and Functionalization Strategies

Synthesis of Substituted 3-Hydroxydihydro-2(3H)-thiophenone Derivatives

The hydroxyl group at the C-3 position is a primary site for substitution, allowing for the synthesis of a wide array of derivatives. Standard organic reactions can be employed to modify this functional group, leading to esters and ethers with varied properties.

Acylation: The synthesis of ester derivatives is typically achieved through acylation of the hydroxyl group. This can be accomplished using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct. This method allows for the introduction of a wide range of acyl groups, from simple alkyls to more complex aromatic or functionalized moieties.

Alkylation: Ether derivatives of this compound can be prepared via alkylation of the hydroxyl group. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., alkyl iodide or bromide) to yield the corresponding ether. This strategy is effective for introducing various alkyl substituents.

| Derivative Type | Reagents and Conditions | Resulting Functional Group |

| Ester | Acyl chloride/anhydride (B1165640), pyridine or triethylamine | -O-C(=O)R |

| Ether | 1. Sodium hydride (NaH) 2. Alkyl halide (R-X) | -OR |

Table 1: General Strategies for the Synthesis of Substituted this compound Derivatives

Functionalization through Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a fundamental strategy for increasing the molecular complexity of this compound. Reactions can be targeted at the carbon atoms adjacent to the carbonyl group (C-3) or at other positions on the thiophene (B33073) ring.

One plausible approach for C-C bond formation at the C-3 position involves an aldol-type condensation. While not directly reported for this compound itself, analogous reactions with similar ketones, such as isatin (B1672199) derivatives, provide a model. researchgate.net This would involve the deprotonation of the C-3 position to form an enolate, which can then react with various electrophiles like aldehydes or ketones to form a new C-C bond.

Another potential strategy is the Baylis-Hillman reaction, a powerful method for forming a C-C bond between the α-position of an activated alkene and a carbon electrophile, typically an aldehyde. nih.gov In the context of a derivative of this compound, this could be envisioned by first converting the hydroxyl group to a leaving group and then performing an elimination to generate an α,β-unsaturated thiophenone, which could then participate in a Baylis-Hillman reaction.

| Reaction Type | Key Reagents | Position of C-C Bond Formation |

| Aldol-type Condensation | Strong base (e.g., LDA), Aldehyde/Ketone | C-3 |

| Baylis-Hillman Reaction (hypothetical) | DABCO, Acrylate, Aldehyde (on a derivative) | α-position of a derived α,β-unsaturated system |

Table 2: Potential Carbon-Carbon Bond Forming Reactions

Heteroatom Functionalization

Beyond the existing oxygen and sulfur atoms, further heteroatom functionalization can introduce new properties and potential for subsequent reactions. The primary route for heteroatom introduction is through the modification of the hydroxyl group.

Nitrogen Introduction: The hydroxyl group can be converted into a leaving group, such as a tosylate or mesylate, which can then be displaced by a nitrogen nucleophile like an azide (B81097) or an amine. The azide can be subsequently reduced to a primary amine, providing a key handle for further functionalization, such as amide bond formation or the introduction of more complex nitrogen-containing heterocycles.

Halogenation: The hydroxyl group can also be substituted with a halogen. Reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) can be used. These halogenated derivatives are versatile intermediates for a variety of nucleophilic substitution and cross-coupling reactions.

Regioselective and Chemoselective Derivatization

The presence of multiple reactive sites in this compound necessitates control over regioselectivity and chemoselectivity during derivatization.

Regioselectivity: In the context of alkylation, for example, the hydroxyl group is the most likely site of reaction under basic conditions due to its acidity. However, the potential for reaction at the sulfur atom (S-alkylation) or at the α-carbon to the carbonyl (C-alkylation) could exist under specific conditions, leading to different regioisomers. The choice of base, solvent, and electrophile can influence the regiochemical outcome. For instance, the alkylation of the related thieno[2,3-d]pyrimidin-4(3H)-one system shows that different alkylation products can be obtained by varying the reaction conditions. nih.gov

Chemoselectivity: When multiple functional groups are present in a more complex derivative of this compound, chemoselectivity becomes crucial. For instance, in a molecule containing both a hydroxyl group and a carboxylic acid, the hydroxyl group can be selectively acylated in the presence of the carboxylic acid by using appropriate activating agents and reaction conditions that favor esterification over anhydride formation. The use of protecting groups can also be a key strategy to achieve chemoselectivity.

Scaffold Modification for Advanced Molecular Architectures

Modification of the core thiophenone scaffold opens up pathways to novel and structurally diverse molecules. These modifications often involve ring-opening, ring-expansion, or annulation reactions.

Ring-Opening: The thiolactone can be opened by nucleophiles. For example, reaction with a strong nucleophile like a Grignard reagent could potentially lead to a ring-opened product with the formation of a new C-C bond and a free thiol group.

Ring Annulation: The existing functional groups can be used to build additional rings onto the thiophenone core. For example, a derivative with a strategically placed nucleophilic group and an electrophilic group could undergo an intramolecular cyclization to form a bicyclic or polycyclic system. The Gewald reaction, which is used to synthesize substituted thiophenes, demonstrates a powerful method for constructing thiophene rings that could potentially be adapted for the annulation of a new thiophene ring onto the existing scaffold. nih.gov

The development of such advanced molecular architectures from the this compound scaffold is a promising area for the discovery of new chemical entities with unique properties and potential applications.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of organic molecules. For a molecule like 3-Hydroxydihydro-2(3H)-thiophenone, DFT calculations can be employed to determine key electronic properties.

Electronic Structure: DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311G*), can be used to calculate the molecule's frontier molecular orbitals (HOMO and LUMO). The energies and shapes of these orbitals are crucial for understanding the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Reactivity Predictions: From the calculated electronic structure, various reactivity descriptors can be derived. These include:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack. For this compound, the carbonyl oxygen and the hydroxyl group would be expected to show negative potential, while the hydrogen of the hydroxyl group would exhibit positive potential.

Fukui Functions: These are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to provide a general overview of the molecule's reactivity.

In a study on 4,5,6,7-tetrahydro-benzothiophene derivatives, which share the thiophene (B33073) ring, B3LYP/6-311G* calculations were used to analyze the molecular wavefunctions. nih.gov Such calculations for this compound would provide valuable information about how the hydroxyl substituent influences the electronic properties of the thiolactone ring.

Conformational Analysis and Energy Landscapes

The five-membered ring of this compound is not planar and can adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional structures (conformers) and the energy barriers between them.

Methodology: The potential energy surface (PES) of the molecule can be explored by systematically varying key dihedral angles. The two main puckering modes for five-membered rings are the "twist" (T) and "envelope" (E) conformations. The presence of the hydroxyl group at the C3 position introduces additional conformational possibilities due to the rotation around the C-O bond.

Findings from Related Molecules: Studies on the parent compound, tetrahydrothiophene, using ab initio calculations and NMR spectroscopy have shown that it exists as a mixture of conformers. researchgate.net For this compound, a similar analysis would reveal the preferred puckering of the ring and the orientation of the hydroxyl group. The stability of different conformers would be influenced by factors like steric hindrance and intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments (e.g., in a solvent or interacting with a biological target).

Simulation Principles: MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. This allows for the study of conformational changes, solvent effects, and interactions with other molecules.

Potential Applications:

Solvation Effects: MD simulations can model how solvent molecules (e.g., water) arrange around this compound and how this affects its conformation and dynamics.

Interaction with Biomolecules: If this compound were to be studied as a ligand for a protein, MD simulations could be used to investigate its binding mode, the stability of the protein-ligand complex, and the key interactions involved. For example, a study on RORγt modulators used MD simulations to assess the stability of ligand binding. nih.gov

Photoinduced Dynamics: For a related compound, 2(5H)-thiophenone, nonadiabatic dynamics simulations were used to study its photoinduced ring-opening reaction, revealing complex relaxation pathways. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies.

Transition State Theory: By mapping the potential energy surface of a reaction, the transition state structure (the highest energy point along the reaction coordinate) can be located. The energy difference between the reactants and the transition state gives the activation energy, which is crucial for understanding the reaction rate.

Example Application: The hydrolysis of the lactone ring in this compound is a potential reaction that could be studied computationally. DFT calculations could be used to model the reaction pathway for both acid- and base-catalyzed hydrolysis. This would involve identifying the structures of intermediates and transition states and calculating the corresponding energy profile. Such studies would reveal the step-by-step mechanism and the factors influencing the reaction's feasibility.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a molecule.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These predicted spectra can be compared with experimental data to aid in signal assignment.

Vibrational Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. For the parent compound, Dihydro-2(3H)-thiophenone, experimental IR spectra are available in the NIST Chemistry WebBook, which could serve as a reference for validating computational predictions. nist.gov

Mass Spectrometry: While predicting a full mass spectrum is complex, computational methods can be used to calculate the energies of different fragment ions, helping to rationalize the fragmentation patterns observed in experimental mass spectra.

Below is a table summarizing the types of computational methods and their applications for studying this compound.

| Computational Method | Application | Predicted Parameters |

| Density Functional Theory (DFT) | Electronic structure analysis, reactivity prediction | HOMO/LUMO energies, electrostatic potential, atomic charges, reactivity descriptors |

| Ab initio methods | Conformational analysis, reaction mechanism studies | Conformer energies, rotational barriers, transition state energies, reaction pathways |

| Molecular Dynamics (MD) Simulations | Study of dynamic behavior, solvation effects, and intermolecular interactions | Atomic trajectories, conformational flexibility, binding free energies |

| GIAO (Gauge-Independent Atomic Orbital) | Prediction of NMR spectra | ¹H and ¹³C chemical shifts, coupling constants |

| Vibrational Frequency Calculations | Prediction of IR and Raman spectra | Vibrational frequencies and intensities |

Mechanistic Investigations of Biological Interactions Non Clinical

Studies on Degradation by Microorganisms

The microbial degradation of 3-hydroxydihydro-2(3H)-thiophenone has been a subject of interest, particularly concerning its fate in biological systems such as the rumen of ruminant animals. While extensive studies detailing the complete degradation pathway by specific rumen microorganisms are not widely available in the public domain, the compound is recognized as a metabolite of other sulfur-containing compounds. For instance, studies on the metabolism of S-(1,2-dicarboxyethyl)-L-cysteine in rumen fluid have indicated the transformation of parent compounds by rumen microbial populations. The specific role and degradation rate of this compound itself within this complex microbial environment remain areas for further investigation. The compound's structural similarity to other lactones suggests that microorganisms possessing lactonase or dehydrogenase enzymes could potentially mediate its degradation.

Investigations into Enzymatic Transformations

Enzymatic transformations involving this compound are crucial for understanding its biological activity and for potential biotechnological applications. Research has demonstrated the stereoselective reduction of a related compound, dihydro-4-methyl-2,3-furandione, by various microorganisms to produce chiral lactones. While this does not directly involve this compound, it highlights the capability of microbial enzymes to act on similar heterocyclic structures.

A significant area of research has been the enzymatic, stereoselective synthesis of this compound. For example, the asymmetric reduction of 2-oxo-tetrahydrothiophene-3-carboxylic acid esters has been achieved using yeast, leading to the formation of chiral 3-hydroxy-tetrahydrothiophen-2-one. This process underscores the potential of enzymes to produce specific stereoisomers of the compound, which is critical as different enantiomers can exhibit distinct biological activities.

Role as a Metabolite or Component in Biochemical Pathways

This compound has been identified as a naturally occurring compound in various complex mixtures, arising from both biological and chemical processes. It is recognized as a volatile flavor component in certain foods, often formed during thermal processing through the Maillard reaction. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, generates a plethora of compounds that contribute to the aroma and taste of cooked foods.

The presence of this compound has been confirmed in the volatiles of boiled beef, where it contributes to the meaty and savory aroma. It is formed from the reaction of sulfur-containing precursors, such as cysteine or methionine, with other reactants present in the meat matrix. Its identification in food systems highlights its role as a significant product of complex biochemical pathways occurring during cooking.

Furthermore, this compound has been detected in natural extracts. For example, it is a known constituent of the flavor of white asparagus. The biochemical pathways leading to its formation in plants are an area of ongoing research, but likely involve the metabolism of sulfur-containing amino acids.

Explorations of Molecular Recognition and Binding Mechanisms

Detailed studies on the specific molecular recognition and binding mechanisms of this compound, such as its interaction with specific enzymes or receptors, are limited in publicly accessible scientific literature. The compound's biological effects are likely mediated by its interaction with specific molecular targets, but the precise nature of these interactions, including enzyme inhibition mechanisms or receptor binding affinities, has not been extensively elucidated. Given its structural features, particularly the hydroxyl and thiolactone groups, it is plausible that it could interact with the active sites of enzymes through hydrogen bonding or other non-covalent interactions. However, without specific research findings, any discussion of its binding mechanisms remains speculative. Further research is required to identify its molecular targets and characterize the binding kinetics and structural basis of these interactions.

Degradation Pathways and Environmental Fates Academic Perspective

Hydrolytic Stability and Degradation Products

The stability of the thiolactone ring in 3-Hydroxydihydro-2(3H)-thiophenone is a key factor in its persistence in aqueous environments. While specific studies on this exact compound are not widely available, the hydrolytic stability of its oxygen analog, (S)-3-Hydroxy-γ-butyrolactone (HGB), provides valuable insights. The lactone ring in HGB is known to be stable under neutral pH conditions (pH 6.5-7.5). However, it undergoes accelerated hydrolysis under acidic conditions (pH < 5) or basic conditions (pH > 9). This hydrolysis results in the opening of the lactone ring to form the corresponding hydroxy acid.

Analogously, it is anticipated that this compound would exhibit similar behavior. Under acidic or basic conditions, the thioester bond is susceptible to cleavage, leading to the formation of 4-mercapto-3-hydroxybutanoic acid. The rate of this hydrolysis is expected to be influenced by temperature, with higher temperatures generally increasing the rate of degradation.

Table 1: Predicted Hydrolytic Degradation of this compound

| Condition | Expected Primary Degradation Product |

| Neutral (pH ~7) | Stable, slow hydrolysis |

| Acidic (pH < 5) | 4-mercapto-3-hydroxybutanoic acid |

| Basic (pH > 9) | Salt of 4-mercapto-3-hydroxybutanoic acid |

This data is inferred from the behavior of its oxygen analog, (S)-3-Hydroxy-γ-butyrolactone.

Photochemical Degradation Studies

Direct photochemical degradation studies on this compound are not extensively documented in publicly available literature. However, the photochemical reactivity of thiolactones has been demonstrated in the context of synthesis. Recent research has shown that peptide thiolactones can be synthesized via a photochemical acyl thiol-ene reaction, where a thioacid and an alkene are cyclized under UV light in the presence of a photoinitiator. rsc.orgrsc.orgchemistryviews.orgrsc.org This process involves the formation of radical intermediates.

The fact that UV light can initiate the formation of the thiolactone ring suggests that the compound itself may be susceptible to photochemical degradation. The absorption of UV radiation could potentially lead to the excitation of the thioester chromophore, initiating cleavage of the C-S or C=O bonds within the ring. The presence of a hydroxyl group may also influence the photochemical behavior of the molecule. Potential photodegradation pathways could include ring-opening, decarboxylation, or the formation of various radical species that could further react. The exact nature and extent of such degradation would depend on factors such as the wavelength of light, the presence of photosensitizers in the environment, and the specific environmental matrix (e.g., water, soil, air).

Biotransformation Mechanisms

The biotransformation of this compound can be mediated by enzymes from various organisms, including microbes. While specific studies on this compound are limited, research on related compounds offers plausible degradation pathways. For instance, the metabolism of γ-thiobutyrolactone has been studied in the lignin-degrading basidiomycete Coriolus versicolor. sigmaaldrich.com This suggests that fungi, particularly those with powerful oxidative enzyme systems, could be capable of transforming this compound.

Furthermore, enzymatic hydrolysis is a key biotransformation route for the oxygen analog, HGB. Lipases, a class of enzymes that catalyze the hydrolysis of esters, have been effectively used for the kinetic resolution of HGB derivatives. rsc.org It is conceivable that microbial lipases or other esterases could catalyze the hydrolysis of the thiolactone ring in this compound, leading to the formation of 4-mercapto-3-hydroxybutanoic acid. This resulting hydroxy acid could then be further metabolized through pathways such as β-oxidation.

Studies on the microbial degradation of polyesters like poly(3-hydroxybutyrate) have shown that a wide variety of microorganisms in the soil can degrade these materials through enzymatic surface erosion. nih.gov This points to the potential for a diverse range of soil microbes to contribute to the breakdown of this compound in terrestrial environments.

Table 2: Potential Biotransformation Mechanisms for this compound

| Mechanism | Mediating Organism/Enzyme (Example) | Potential Product(s) |

| Enzymatic Hydrolysis | Microbial lipases/esterases | 4-mercapto-3-hydroxybutanoic acid |

| Fungal Metabolism | Coriolus versicolor (lignin-degrading fungus) | Oxidized and/or ring-opened products |

Stability in Reaction Environments and Implications for Synthesis

The stability of this compound in various reaction environments is a critical consideration for its synthesis and handling. The synthesis of related compounds provides insights into its potential stability. For example, the synthesis of alkyl-substituted γ-thiobutyrolactones has been achieved, indicating that the thiolactone ring can be maintained under certain synthetic conditions. nih.gov

However, the thiolactone ring is susceptible to nucleophilic attack, particularly by strong bases, which can lead to ring-opening. This reactivity necessitates careful selection of reagents and reaction conditions during its synthesis and subsequent chemical modifications. For instance, in multi-step syntheses, protecting groups may be required to preserve the integrity of the thiolactone ring while other parts of the molecule are being modified.

The photochemical synthesis of thiolactones highlights that radical reaction conditions can be employed to form the ring. rsc.orgrsc.orgchemistryviews.orgrsc.org Conversely, this also implies that the compound may be unstable in the presence of radical initiators or under conditions that promote radical formation, unless these conditions are specifically controlled for a desired transformation. The stability is also influenced by the presence of the hydroxyl group, which can be a site for side reactions such as acylation or oxidation, depending on the reagents used. Therefore, the design of synthetic routes involving this compound must account for the reactivity of both the thiolactone and the hydroxyl functional groups.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

Current synthetic strategies for producing substituted thiolactones can be multi-step and may lack the desired efficiency and sustainability. Future research should prioritize the development of more streamlined and efficient synthetic routes to 3-Hydroxydihydro-2(3H)-thiophenone.

A primary focus will be on asymmetric synthesis to produce enantiomerically pure forms of the compound, which is critical for applications in medicinal chemistry and chiral materials. The development of stereoselective catalytic methods, potentially using organocatalysts or transition-metal complexes, could provide access to specific stereoisomers. Furthermore, exploring biocatalytic routes, employing enzymes such as ketoreductases, could offer a highly selective and environmentally benign approach to the synthesis of the chiral molecule.

| Potential Synthetic Strategy | Key Advantages | Research Focus |

| Asymmetric Organocatalysis | Metal-free, lower toxicity, high stereoselectivity. | Development of novel chiral catalysts. |

| Transition-Metal Catalysis | High turnover numbers, broad substrate scope. | Exploration of rhodium or iridium catalysts. |

| Biocatalysis (e.g., Ketoreductases) | High enantioselectivity, mild reaction conditions. | Enzyme screening and protein engineering. |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control. | Optimization of reaction parameters in a continuous flow reactor. |

Exploration of New Reactivity Profiles and Catalytic Transformations

The dual functionality of this compound opens up a vast landscape of chemical transformations that remain largely unexplored. The thiolactone ring is susceptible to nucleophilic attack, particularly by amines, which results in ring-opening to generate a free thiol group. This "latent thiol" functionality is a powerful tool in click chemistry and for the synthesis of complex molecules.

Future investigations should systematically explore the reactivity of the thiolactone in the presence of the hydroxyl group. For instance, the hydroxyl group could act as an internal nucleophile under certain conditions, leading to novel intramolecular rearrangements or the formation of new heterocyclic systems. Additionally, the development of catalytic systems that can selectively activate either the thiolactone or the hydroxyl group would enable a diverse range of transformations. This could include the use of the hydroxyl group for esterification or etherification, followed by the ring-opening of the thiolactone, or vice versa.

Design and Synthesis of Advanced Functional Materials Based on the Thiolactone Scaffold

The thiolactone moiety is an excellent building block for the creation of functional polymers and materials. The ring-opening of the thiolactone with a primary amine yields a thiol and an amide, a reaction that can be used for polymer modification or the creation of novel polymer architectures. nih.gov

Future research should focus on utilizing this compound as a monomer in polymerization reactions. The hydroxyl group could serve as a site for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of graft copolymers with a polyester (B1180765) backbone and pendant thiolactone groups. These pendant groups can then be further functionalized, creating materials with tailored properties for applications such as drug delivery, tissue engineering, or advanced coatings. nist.gov

| Potential Material Application | Key Feature of this compound | Resulting Material Property |

| Functional Hydrogels | Thiolactone ring-opening for cross-linking. | Tunable mechanical properties and biocompatibility. |

| Self-healing Polymers | Reversible thiol-ene or disulfide bond formation. | Intrinsic repair capabilities. |

| Stimuli-responsive Surfaces | pH- or redox-sensitive thiolactone/thiol group. | Controllable surface wettability or adhesion. |

| Bioconjugation Platform | Reactive thiol for attachment of biomolecules. | Targeted drug delivery systems or biosensors. |

In-depth Mechanistic Studies of Observed Biological Interactions

While the biological profile of this compound is not extensively documented, related thiolactone-containing molecules, such as homocysteine thiolactone, are known to have significant biological effects. nih.gov Future research should be directed towards understanding the potential interactions of this compound with biological systems.

In-depth mechanistic studies, combining experimental and computational approaches, will be crucial. These studies should investigate the compound's stability in physiological conditions, its potential to interact with proteins through covalent modification of amino acid residues (e.g., lysine (B10760008) or cysteine), and its metabolic fate. Understanding these fundamental interactions is a prerequisite for exploring any potential therapeutic applications. Computational methods like Density Functional Theory (DFT) can provide insights into the reaction mechanisms at a molecular level. researchgate.net

Application of Advanced Analytical Techniques for Real-time Monitoring of Reactions

To fully understand and optimize the chemical transformations involving this compound, the application of advanced analytical techniques for real-time reaction monitoring is essential. Spectroscopic methods such as in-situ Infrared (IR) or Raman spectroscopy can provide valuable information on the kinetics of polymerization or modification reactions by tracking the disappearance of the thiolactone carbonyl stretch.

Furthermore, techniques like Process Analytical Technology (PAT) can be implemented to ensure the quality and consistency of materials produced from this thiolactone. The development of specific chromatographic methods, potentially including chiral chromatography, will also be necessary to analyze the purity and stereoisomeric composition of the synthesized compounds and their derivatives. nist.gov

Q & A

Q. Methodological Answer :

- IR Spectroscopy : Identify functional groups like C=O (stretching at ~1713 cm) and S–C/O–H bonds. Compare with literature data for 2(5H)-thiophenone to distinguish between isomers .

- VUV Photoabsorption Spectroscopy : Use synchrotron radiation to probe electronic transitions (e.g., n→π* or π→π*) and assign valence/Rydberg excitations. For example, reports vertical excitation energies at 9.63 eV (HOMO→LUMO) for 2(5H)-thiophenone, which can guide assignments for its dihydro derivatives .

- NMR Analysis : Leverage H NMR chemical shifts (e.g., δ 2.5–3.5 ppm for protons adjacent to sulfur) and coupling constants to confirm ring conformation and substituent effects .

Advanced Tip : Combine experimental data with computational simulations (e.g., EOM-CCSD) to refine assignments of overlapping spectral features .

Advanced: What experimental designs are suitable for studying the photochemical dynamics of this compound?

Q. Methodological Answer :

- Ultrafast Spectroscopy : Employ pump-probe transient absorption spectroscopy with UV excitation (e.g., 266 nm) to track ring-opening dynamics. shows that 2(5H)-thiophenone undergoes ring-opening within 300 fs, forming biradicals or ketenes. Adapt this setup to monitor hydroxylated analogs .

- Isolation of Photoproducts : Use cryogenic matrix isolation or time-resolved mass spectrometry to capture transient species like episulfides or thiiranyl ketenes, which are predicted computationally .

- Quantum Yield Calculations : Compare photolysis rates at different altitudes (0–50 km) using absolute photoabsorption cross-sections, as demonstrated for 2(5H)-thiophenone in atmospheric studies .

Challenge : Differentiate between ground-state rearrangements (e.g., isomerization to 2(3H)-thiophenone) and excited-state processes using kinetic isotope effects or temperature-dependent studies.

Advanced: How can computational methods like EOM-CCSD address contradictions in electronic structure data for thiophenone derivatives?

Q. Methodological Answer :

- Electronic Excitations : Apply EOM-CCSD to calculate vertical excitation energies and oscillator strengths. For example, resolves discrepancies in HOMO/LUMO ordering for 2(5H)-thiophenone by comparing computed (4a′′, 5a′′) orbital energies with experimental ionization potentials (9.63–12.25 eV) .

- Vibrational Mode Assignments : Use density functional theory (DFT) to simulate IR/Raman spectra and reconcile conflicting assignments (e.g., C=O vs. C–S stretching modes in vs. 13) .

- Nonadiabatic Dynamics : Model internal conversion pathways (S→S) to explain ultrafast photochemical behavior observed in .

Validation : Cross-check computational results with high-resolution experimental data (e.g., VUV synchrotron spectra) to ensure accuracy.

Advanced: How can researchers resolve contradictions in spectral data for thiophenone derivatives?

Q. Methodological Answer :

- Case Study : reports C=O stretching at 1713.9 cm for 2(5H)-thiophenone, while identifies dihydro-2-(3H)-thiophenone in pyrolyzed sucrose. To resolve such discrepancies:

Best Practices : Archive raw spectral data and computational input files for reproducibility.

Advanced: What role does this compound play in atmospheric or environmental chemistry?

Q. Methodological Answer :

- Photolysis Rate Modeling : Use the methodology in to calculate altitude-dependent photolysis rates. Input parameters include absorption cross-sections (3.76–10.69 eV range) and solar flux data .

- Tropospheric Lifetime Estimation : Combine experimental rate constants with OH radical reaction data (e.g., from smog chamber studies) to predict environmental persistence .

- Detection in Complex Matrices : Deploy GC-MS with sulfur-selective detectors (e.g., PFPD) to identify trace thiophenone derivatives in pyrolysis products or atmospheric samples .

Limitation : Differentiate between natural and anthropogenic sources using isotopic fingerprinting (e.g., S/S ratios).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.